

An In-depth Technical Guide to Z-D-Phg-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-D-Phg-OH**

Cat. No.: **B554488**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Benzylloxycarbonyl-D-phenylglycine (**Z-D-Phg-OH**), a critical building block in synthetic peptide chemistry. This document details its physicochemical properties, outlines experimental protocols for its application, and presents logical workflows for its use in research and development.

Core Molecular Information

Z-D-Phg-OH is a derivative of the non-proteinogenic amino acid D-phenylglycine. The α -amino group is protected by a benzylloxycarbonyl (Z or Cbz) group, which is instrumental in preventing unwanted side reactions during peptide synthesis.

Molecular Formula: C₁₆H₁₅NO₄[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 285.29 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical and Quantitative Data

The following tables summarize the key quantitative data for **Z-D-Phg-OH**, compiled from various suppliers and research articles.

Identifier	Value	Reference
CAS Number	17609-52-8	[1] [2] [3]
Purity	$\geq 97.0\%$	[1] [3] [4]

Property	Value	Reference
Appearance	White to off-white solid/crystalline powder	[5] [6]
Melting Point	130-138 °C	[3] [7]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[4] [5]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[4] [5]

Computational Data	Value	Reference
Topological Polar Surface Area (TPSA)	75.63 Å ²	[1]
LogP	2.7387	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bonds	5	[1]

Binding Affinity	Value	Reference
Kd for tBuCQN	390 μM	[2] [4] [5]
Kd for tBuCQD	323 μM	[2] [4] [5]

Experimental Protocols

Z-D-Phg-OH is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The following are generalized protocols for its incorporation into a peptide chain.

This protocol outlines the manual steps for incorporating a **Z-D-Phg-OH** residue into a peptide sequence on a solid support.

Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF)
- 20% (v/v) piperidine in DMF
- **Z-D-Phg-OH**
- Coupling reagents (e.g., HBTU, HOBT)
- Base (e.g., DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., TFA/TIS/Water)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF within a reaction vessel for 15-30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
- Amino Acid Coupling:
 - In a separate vial, pre-activate **Z-D-Phg-OH** (typically 2-5 equivalents relative to the resin loading) with a coupling reagent like HBTU and a base such as DIPEA in DMF.
 - Add the activated **Z-D-Phg-OH** solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.
- Washing: Wash the resin with DMF and DCM to remove excess reagents.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage: After the final amino acid coupling, remove the N-terminal Fmoc group. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail. The Z-group on the D-phenylglycine residue will also be removed during this step if a strong acid like HBr in acetic acid is used, or via hydrogenolysis.
- Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. The peptide is then collected, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol describes the coupling of **Z-D-Phg-OH** to an amino acid ester in a solution.

Materials:

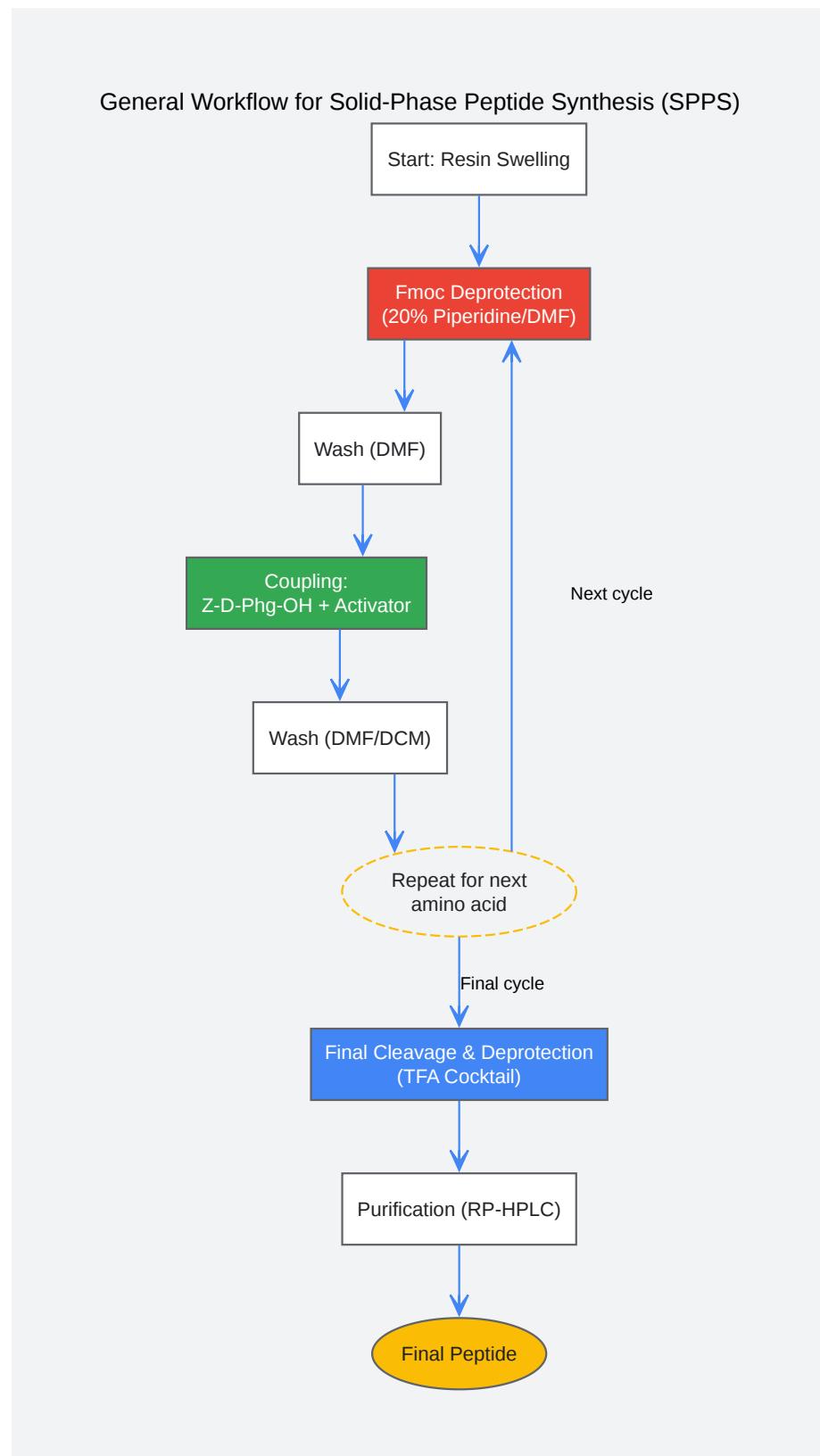
- **Z-D-Phg-OH**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- Coupling reagent (e.g., EDC·HCl)
- Additive (e.g., HOEt)
- Base (e.g., N-methylmorpholine (NMM) or triethylamine)
- Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Aqueous work-up solutions (e.g., 1N HCl, saturated NaHCO₃, brine)
- Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

- Dissolution: Dissolve **Z-D-Phg-OH** (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in the chosen solvent.
- Neutralization: Add the base (1 equivalent) to neutralize the hydrochloride salt of the amino acid ester.
- Coupling: Add the additive (e.g., HOBr, 1.1 equivalents) followed by the coupling reagent (e.g., EDC·HCl, 1.2 equivalents).
- Reaction: Stir the mixture at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
- Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The resulting crude dipeptide can be further purified by column chromatography or recrystallization.

Visualized Workflows and Relationships

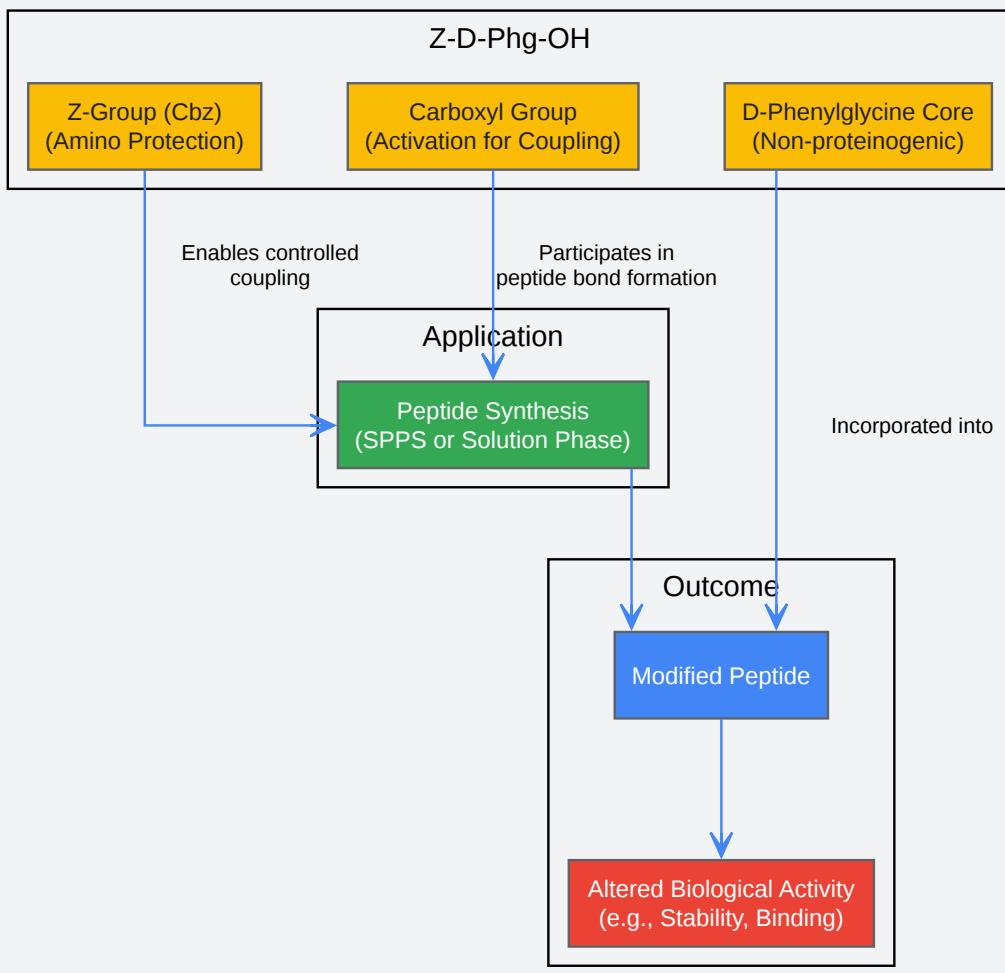
The following diagrams illustrate key processes and relationships relevant to the use of **Z-D-Phg-OH**.



[Click to download full resolution via product page](#)

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationships in Z-D-Phg-OH Application

[Click to download full resolution via product page](#)

Caption: Key component relationships of **Z-D-Phg-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 3. [chemscene.com](https://www.chemscene.com) [chemscene.com]
- 4. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. (R)-2-(((苄氧基)羰基)氨基)-2-苯乙酸 | Z-D-Phg-OH | 17609-52-8 - 乐研试剂 [[leyan.com](https://www.leyan.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Z-D-Phg-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554488#z-d-phg-oh-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com